molecular formula C10H10N2O B13698247 3-Acetyl-8-methylimidazo[1,2-a]pyridine

3-Acetyl-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13698247
M. Wt: 174.20 g/mol
InChI Key: HKBYRTFMKOHVTK-UHFFFAOYSA-N
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Description

3-Acetyl-8-methylimidazo[1,2-a]pyridine is a functionalized derivative of a privileged nitrogen-containing fused heterocycle, making it a valuable intermediate for medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is recognized as a priority pharmacophore and is present in several marketed drugs due to its wide spectrum of significant biological activities . This scaffold is found in compounds exhibiting analgesic, anticancer, antiosteoporosis, and anxiolytic properties . Researchers can leverage the acetyl group at the 3-position for further chemical modifications, enabling the synthesis of a diverse array of functionalized molecules for structure-activity relationship (SAR) studies . The structural motif is clinically significant and is being investigated for the treatment of various conditions, including heart failure, infectious diseases, and neurodegenerative disorders . For instance, imidazo[1,2-a]pyridine-based analogues have shown promising activity against multidrug-resistant tuberculosis (MDR-TB) by targeting the QcrB subunit of the cytochrome bcc oxidase complex . Other derivatives have demonstrated potent anti-inflammatory effects by suppressing key signaling pathways such as NF-κB and STAT3, and have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential application in Alzheimer's disease research . This compound is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(8-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(8(2)13)6-11-10(7)12/h3-6H,1-2H3

InChI Key

HKBYRTFMKOHVTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halo ketones. This reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which is then acetylated at the 3-position. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an organic solvent like dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

3-Acetyl-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Acetyl-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of signaling pathways and cellular responses .

Comparison with Similar Compounds

Position 3 Modifications

  • 3-Nitroimidazo[1,2-a]pyridines (e.g., 3-Nitro-8-methyl derivatives):
    • The nitro group at position 3 enhances electron-withdrawing effects, reducing solubility compared to acetyl-substituted analogs .

    • Exhibits antikinetoplastid activity (Table 1, ), likely due to nitro’s redox-active properties .
  • 3-Carboxylate Esters (e.g., Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate):
    • The ester group at position 3 increases hydrophilicity compared to acetyl, as seen in molecular weight (272.22 g/mol) and XLogP3 (3.6) .

Position 8 Modifications

  • Example: 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (Molecular Formula: C₁₄H₁₁N₃O₂) shows substituent-dependent bioactivity .
  • 8-Chloroimidazo[1,2-a]pyridines :
    • Chlorine at position 8 increases metabolic stability but may introduce toxicity risks .

Physicochemical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility LogP Biological Activity References
This compound 3-Acetyl, 8-Methyl C₁₀H₁₀N₂O 174.20 Moderate (est.) ~2.1 Not reported -
3-Nitro-8-methylimidazo[1,2-a]pyridine 3-Nitro, 8-Methyl C₈H₇N₃O₂ 177.16 Low ~1.8 Antikinetoplastid
8-Methyl-2-(3-nitrophenyl) derivative 8-Methyl, 2-Nitrophenyl C₁₄H₁₁N₃O₂ 253.26 Low ~3.0 Not reported
Ethyl 8-methyl-3-carboxylate derivative 3-Carboxylate, 8-Methyl C₁₂H₁₁F₃N₂O₂ 272.22 Moderate 3.6 Not reported

Key Findings and Implications

Substituent Position Matters : Activity and solubility depend on substituent location. For example, 3-nitro groups confer antiparasitic activity, while 8-methyl enhances lipophilicity.

Acetyl’s Unique Profile : The acetyl group at position 3 may balance solubility and stability, though biological data are needed.

Synthetic Flexibility : Modular synthesis allows diverse substitution, enabling optimization for target applications .

Biological Activity

3-Acetyl-8-methylimidazo[1,2-a]pyridine (3-Ac-8-MeIm) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Ac-8-MeIm has a molecular formula of C${10}$H${10}$N$_{2}$O and features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The compound is characterized by an acetyl group at the 3-position and a methyl group at the 8-position. This unique substitution pattern significantly influences its biological activity and reactivity.

Antimicrobial Activity

Research indicates that 3-Ac-8-MeIm exhibits notable antimicrobial properties . It has been studied against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for 3-Ac-8-MeIm have been reported to range from 1 to 16 µg/mL against several pathogens.

Comparative Antimicrobial Activity Table

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16
Pseudomonas aeruginosa4

The compound's mechanism of action may involve the inhibition of enzymes critical for bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In addition to its antimicrobial effects, 3-Ac-8-MeIm has shown promising anticancer properties . Studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

The anticancer activity is believed to be mediated through:

  • Caspase Activation : Induction of apoptosis via caspase-3 activation leading to DNA fragmentation.
  • Mitochondrial Pathway : Modulation of mitochondrial membrane permeability, resulting in cytochrome c release and subsequent activation of apoptotic pathways .

Case Study: Anticancer Efficacy

A study evaluated the effects of 3-Ac-8-MeIm on human leukemia cells (K562). The results demonstrated:

  • IC$_{50}$ Value : Approximately 10 µM.
  • Mechanism : Induction of apoptosis confirmed by flow cytometry analysis showing increased annexin V staining.

Structure-Activity Relationship (SAR)

The biological activity of 3-Ac-8-MeIm can be influenced by structural modifications. Comparative studies with structurally similar compounds reveal insights into SAR:

Compound NameStructure FeaturesBiological Activity
3-Acetyl-6-methylimidazo[1,2-a]pyridineAcetyl at 3-position; methyl at 6-positionModerate antibacterial
6-Methyl-2-phenylimidazo[1,2-a]pyridinePhenyl group at 2-positionEnhanced anticancer
3-Bromo-2-methylimidazo[1,2-a]pyridineBromine substituent at 3-positionPotent against MRSA

These variations demonstrate how specific substitutions can enhance or diminish the biological activity of imidazo[1,2-a]pyridines.

Q & A

Q. Advanced Structure-Activity Relationship (SAR)

  • 3-Acetyl group : Enhances hydrogen bonding with target proteins (e.g., kinases) but may reduce solubility. Replacement with carboxylic acids improves hydrophilicity but lowers membrane permeability .
  • 8-Methyl group : Increases steric bulk, potentially improving selectivity for hydrophobic binding pockets. Substitution with halogens (e.g., Cl) boosts electrophilicity and antibacterial potency .
SubstituentPositionBiological ImpactReference
Acetyl3H-bond donor; modulates enzyme inhibition
Methyl8Enhances lipophilicity and target selectivity
Chloro8Increases electrophilicity and antimicrobial activity

What analytical techniques are critical for characterizing this compound?

Q. Methodological Characterization

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl proton at δ 2.6–3.0 ppm) and ring connectivity .
  • HRMS : Validates molecular formula (e.g., C₁₀H₁₁N₂O⁺ requires m/z 175.0866) .
  • X-ray crystallography : Resolves steric effects of the 8-methyl group on crystal packing .

How should researchers address contradictions in reported biological data for imidazo[1,2-a]pyridine derivatives?

Data Contradiction Analysis
Discrepancies in activity profiles (e.g., conflicting IC₅₀ values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Substituent positional isomers : Regioisomers (e.g., 6-chloro vs. 8-chloro) exhibit distinct binding modes; confirm structures via 2D NMR .
  • Solubility artifacts : Use DMSO controls to rule out solvent interference in cell-based assays .

What computational strategies predict the pharmacokinetic properties of this compound?

Q. Advanced ADME Modeling

  • Lipophilicity (LogP) : Predicted via ChemAxon or Schrodinger Suite; target LogP <3 for optimal bioavailability .
  • CYP450 inhibition : Molecular docking with AutoDock Vina identifies potential drug-drug interactions .
  • Plasma protein binding : QSAR models using MOE correlate acetyl/methyl groups with albumin affinity .

How can imidazo[1,2-a]pyridine libraries be designed for high-throughput screening (HTS)?

Q. Methodological Library Design

  • Core diversification : Introduce substituents at C-2, C-3, and C-8 via Suzuki coupling or Ullmann reactions .
  • Fragment-based design : Combine acetyl groups with privileged fragments (e.g., trifluoromethyl for CNS penetration) .
  • Quality control : Validate purity (>95%) via HPLC-UV/ELSD before HTS .

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